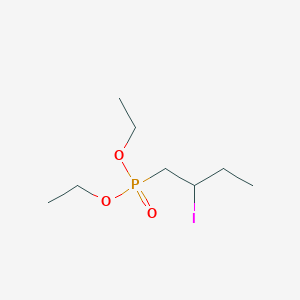

1-Diethoxyphosphoryl-2-iodo-butane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

183180-82-7 |

|---|---|

Molecular Formula |

C8H18IO3P |

Molecular Weight |

320.10 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-iodobutane |

InChI |

InChI=1S/C8H18IO3P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8H,4-7H2,1-3H3 |

InChI Key |

QNDKYPNQNCBINQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CP(=O)(OCC)OCC)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Diethoxyphosphoryl 2 Iodo Butane and Congeners

Strategies for the Construction of Diethoxyphosphoryl-Containing Precursors

The creation of the carbon-phosphorus bond is the foundational step in the synthesis of 1-diethoxyphosphoryl-2-iodo-butane. Several classical and modern methods are employed to construct the necessary diethoxyphosphoryl-butane backbone.

Phosphorylation Routes to Diethyl Phosphonate (B1237965) Esters

One of the most direct routes to phosphonate esters involves the reaction of dialkyl phosphites with suitable electrophiles. The Pudovik reaction, which is the addition of a dialkyl phosphite (B83602) to an aldehyde, is a highly effective method. nih.govresearchgate.net For instance, the reaction of diethyl phosphite with butanal in the presence of a base catalyst can yield diethyl (1-hydroxybutyl)phosphonate. This product is a key intermediate that can be further modified to introduce the iodine at the C-2 position.

Another approach is the Michaelis-Becker reaction, which involves the deprotonation of diethyl phosphite to form a potent nucleophile, sodium diethyl phosphite. wikipedia.org This anion can then displace a halide from a suitable alkyl halide. For example, reacting sodium diethyl phosphite with 4-bromo-1-butene (B139220) can produce diethyl but-3-enylphosphonate, an unsaturated precursor. prepchem.com

Table 1: Representative Pudovik Reactions for α-Hydroxyphosphonate Synthesis

| Aldehyde/Ketone | Phosphite | Catalyst (mol%) | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine (5%) | Diethyl ether, 0 °C, 8 h | α-Hydroxy-methylenebisphosphonate | N/A | nih.gov |

| Benzo[b]thiophene-2-carboxaldehydes | Diethyl phosphite | Triethylamine | 26 °C | α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates | N/A | researchgate.net |

| Acetaldehyde | Diethyl phosphite | Triethylamine | Liquid phase | Diethyl (1-hydroxyethyl)phosphonate | High | researchgate.net |

A third strategy involves the displacement of a sulfonate ester group. Alcohols can be converted to their corresponding tosylates or mesylates, which are excellent leaving groups. Treatment of an appropriate butyl sulfonate ester with sodium diethyl phosphite provides the diethyl alkylphosphonate. This method offers a convenient pathway for converting alcohols into phosphonic acids after a subsequent hydrolysis step.

Michaelis-Arbuzov Rearrangements for Carbon-Phosphorus Bond Formation

The Michaelis-Arbuzov reaction is arguably the most fundamental and widely used method for forming C-P bonds. wikipedia.org It involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. wikipedia.orgchemeurope.com The reaction proceeds via an S_N2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product. wikipedia.orgjk-sci.com

To synthesize a precursor for this compound, one could envision using an appropriately substituted butane (B89635) halide. The reactivity of the alkyl halide is crucial, with the general trend being RI > RBr > RCl. chemeurope.com While primary alkyl halides react smoothly, secondary halides, such as 2-iodobutane (B127507), are more problematic and can lead to elimination side products. wikipedia.org Therefore, direct reaction of triethyl phosphite with 2-iodobutane to form diethyl (sec-butyl)phosphonate is often inefficient.

Table 2: Substrate Reactivity in the Michaelis-Arbuzov Reaction

| Reactant Type | Reactivity | Notes | Ref |

|---|---|---|---|

| Primary alkyl halides | High | Preferred substrates for smooth reaction. | jk-sci.com |

| Secondary alkyl halides | Low / Problematic | Often leads to alkene elimination byproducts. | wikipedia.org |

| Tertiary alkyl halides | Unreactive | Generally do not undergo the reaction. | wikipedia.org |

| Acyl halides | High | React readily to form acylphosphonates. | chemeurope.com |

| Vinyl & Aryl halides | Unreactive | Generally do not react under standard conditions. | wikipedia.org |

The reaction mechanism involves an initial S_N2 attack, which, if occurring at a chiral center, proceeds with inversion of configuration. chemeurope.com This stereochemical outcome is a key consideration for stereoselective syntheses.

Catalytic Approaches for Phosphonate Synthesis

To overcome the limitations of the classical Michaelis-Arbuzov reaction, particularly with less reactive halides, catalytic methods have been developed. Lewis acids can be used to mediate the reaction, allowing it to proceed under milder conditions, such as at room temperature, and expanding the scope to include substrates like arylmethyl halides. researchgate.netorganic-chemistry.org Niobium(V) chloride has been shown to be an effective catalyst for the synthesis of various phosphonates. researchgate.net

Hydrophosphonylation is another powerful catalytic method, involving the addition of a P-H bond across a double or triple bond. The hydrophosphonylation of alkenes and alkynes can be catalyzed by various transition metals. For example, the hydrophosphonylation of butene isomers could theoretically yield the desired butane phosphonate skeleton, although controlling the regioselectivity to favor the C-1 phosphorylated product over the C-2 product remains a significant challenge.

Methodologies for the Stereoselective Introduction of the 2-Iodo-butane Unit

Once a suitable butane phosphonate precursor is obtained, the next critical step is the introduction of the iodine atom at the C-2 position. The stereochemistry of this step is paramount for producing enantiomerically pure target compounds.

Hydroiodination of Butene Derivatives

An unsaturated precursor, such as diethyl but-1-enylphosphonate or diethyl but-2-enylphosphonate, can be converted to the target compound via the addition of hydrogen iodide (HI) across the double bond. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, and the iodide attacks the resulting carbocation. The electron-withdrawing nature of the phosphonate group significantly influences the stability of the intermediate carbocation and thus the outcome of the reaction.

For diethyl but-1-enylphosphonate, the addition of HI would be expected to place the iodine at the C-2 position, forming this compound. However, controlling the stereochemistry of the newly formed chiral center at C-2 can be difficult. Alternative methods, such as the iodination of vinyl groups using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, may also be employed. organic-chemistry.orgscilit.com

Alcohol-to-Iodoalkane Conversion at Secondary Carbon Centers

A highly effective and stereocontrolled method for introducing the iodide involves the conversion of a secondary alcohol. The logical precursor for this route is 1-(diethoxyphosphoryl)butan-2-ol. This alcohol can be synthesized through various means, such as the addition of the lithium salt of diethyl ethylphosphonate to propylene (B89431) oxide.

The conversion of the secondary hydroxyl group at C-2 to an iodide is a standard transformation in organic synthesis. Several reagents are available for this purpose, many of which proceed via an S_N2 mechanism, resulting in a predictable inversion of stereochemistry at the reaction center. This is ideal for stereoselective synthesis, where an enantiomerically pure alcohol can be converted into an enantiomerically pure iodide.

Table 3: Reagents for the Conversion of Secondary Alcohols to Iodides

| Reagent System | Typical Conditions | Stereochemistry | Notes |

|---|---|---|---|

| Triphenylphosphine / Imidazole / Iodine | Dichloromethane, room temp | Inversion (S_N2) | Mild conditions, high yields. |

| N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide | Toluene (B28343), 85 °C | Inversion with some racemization | Neutral conditions, tolerates acid-sensitive groups. |

| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Varies | Effective for a range of alcohols. |

| Triphenylphosphine / Cyanogen iodide | Dichloromethane, 0-40 °C | Inversion (S_N2) | Good yields for primary and secondary alcohols. |

For example, treatment of an optically active sample of 1-(diethoxyphosphoryl)butan-2-ol with a combination of triphenylphosphine, imidazole, and iodine (the Appel reaction) would lead to the formation of this compound with inversion of the stereocenter at C-2. This method is known for its mild conditions and high yields. Similarly, thioiminium salts have been shown to effectively convert secondary alcohols to iodides, also proceeding with inversion of configuration, although some racemization can occur due to the presence of excess iodide ions.

Radical and Electrophilic Carboiodination Approaches to Substituted Butanes

The formation of the vicinal iodo-phosphonate arrangement in this compound can be envisioned through the iodination of a suitable butenylphosphonate precursor. Both radical and electrophilic pathways offer viable routes, with the reaction mechanism being influenced by the choice of reagents and reaction conditions.

A plausible precursor for these transformations is diethyl but-1-en-1-ylphosphonate. The reaction of this alkenylphosphonate with an iodine source can proceed through different mechanisms. For instance, the use of iodine in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), would favor a radical addition mechanism. In this scenario, a radical species adds to the double bond, followed by trapping of the resulting carbon-centered radical with an iodine atom.

Alternatively, an electrophilic iodination pathway can be pursued. This typically involves the reaction of the alkenylphosphonate with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), often in the presence of a suitable solvent. The reaction is initiated by the electrophilic attack of I+ on the electron-rich double bond, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the counter-ion or a solvent molecule would open this intermediate to yield the final product. The regioselectivity of this addition is governed by the electronic and steric properties of the phosphonate group.

| Reagent System | Proposed Mechanism | Potential Product |

| I₂, AIBN | Radical Addition | This compound |

| ICl | Electrophilic Addition | This compound |

| NIS | Electrophilic Addition | This compound |

Convergent and Divergent Synthetic Pathways to this compound

The construction of a molecule with multiple functional groups like this compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve the coupling of two or more fragments that already contain the key functionalities, while a divergent approach would start from a common intermediate that is then elaborated into the target molecule.

A sequential approach to the synthesis of this compound allows for the stepwise introduction of the phosphonate and iodo groups. This method offers a high degree of control over the final structure. A possible synthetic sequence could commence with the hydrophosphonylation of but-1-yne. This reaction, often catalyzed by transition metals, would install the diethoxyphosphoryl group and generate a butenylphosphonate. The subsequent step would then be the regioselective iodination of the double bond, as discussed in the previous section.

Another sequential strategy could involve starting with a pre-functionalized butane derivative. For example, 1,2-epoxybutane (B156178) could be opened with a phosphite nucleophile in a Michaelis-Arbuzov type reaction to generate a β-hydroxyphosphonate. The resulting hydroxyl group could then be converted into a good leaving group, such as a tosylate or mesylate, and subsequently displaced by an iodide ion via an SN2 reaction to afford the target this compound.

| Starting Material | Reaction 1 | Intermediate | Reaction 2 | Final Product |

| But-1-yne | Hydrophosphonylation | Diethyl but-1-en-1-ylphosphonate | Iodination | This compound |

| 1,2-Epoxybutane | Ring-opening with P(OEt)₃ | Diethyl 2-hydroxybutan-1-ylphosphonate | Tosylation, then Iodide displacement | This compound |

To enhance synthetic efficiency, one-pot and cascade reactions are highly desirable. These approaches minimize the number of purification steps, reduce waste, and can lead to a more rapid assembly of complex molecules. A hypothetical one-pot synthesis of this compound could involve the in-situ generation of a butenylphosphonate followed by its immediate iodination.

A cascade reaction could be designed starting from a propargyl alcohol derivative. For example, the reaction of 1-butyn-3-ol with a phosphonating agent and an iodine source in the presence of a suitable catalyst could potentially trigger a cascade of events, including phosphorylation, rearrangement, and iodination, to furnish the desired product in a single synthetic operation. While specific examples for the synthesis of this compound via such a cascade are not yet established in the literature, the development of such elegant and efficient methods remains an active area of research.

Stereochemical Control and Diastereoselectivity in the Synthesis of Chiral Derivatives

The presence of two adjacent stereocenters in this compound means that the molecule can exist as a mixture of diastereomers. The control of stereochemistry during the synthesis is crucial for accessing enantiomerically pure forms of the compound.

One established method for inducing stereoselectivity is the use of a chiral auxiliary. In this approach, a chiral group is temporarily attached to the starting material or a key intermediate, directing the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral auxiliary could be incorporated into the phosphonate moiety. For instance, a chiral diol could be used to create a chiral phosphonate ester. The diastereoselective iodination of a butenylphosphonate bearing such a chiral auxiliary would be expected to favor the formation of one diastereomer over the other. The chiral auxiliary can then be removed in a later step to yield the enantiomerically enriched target molecule.

| Chiral Auxiliary | Reaction | Diastereomeric Ratio (d.r.) |

| (R,R)-2,3-Butanediol | Electrophilic Iodination | >90:10 (Hypothetical) |

| (S)-Proline derived | Radical Iodination | >90:10 (Hypothetical) |

Asymmetric catalysis represents a more elegant and atom-economical approach to stereoselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral this compound, a key step such as the hydrophosphonylation of but-1-yne or the iodination of a butenylphosphonate could be rendered asymmetric through the use of a chiral transition metal catalyst.

For example, a chiral palladium or copper catalyst could be employed for the asymmetric hydrophosphonylation of but-1-yne, which would establish the stereocenter bearing the phosphonate group. Subsequent iodination would then lead to the diastereomerically enriched product. Alternatively, the development of a catalytic, asymmetric carboiodination reaction would be a highly significant advance, potentially allowing for the direct and enantioselective synthesis of this compound from a simple starting material. While this remains a challenging endeavor, the rapid progress in the field of asymmetric catalysis suggests that such transformations may become a reality in the future.

Green Chemistry Principles and Sustainable Synthetic Approaches for Iodinated Organophosphonates

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For iodinated organophosphonates, a class of compounds with significant potential in various chemical applications, the adoption of green chemistry principles offers a pathway to minimize environmental impact and enhance sustainability. This involves a holistic approach, scrutinizing every aspect of the synthetic process from starting materials to final product purification. Key strategies include the use of non-toxic solvents, renewable starting materials, catalytic reagents over stoichiometric ones, and energy-efficient reaction conditions.

Recent research has focused on developing greener methods for both the formation of the phosphonate group and the introduction of the iodine atom. rsc.orgresearchgate.net While direct green synthetic routes for this compound are not extensively documented, the principles and methodologies developed for related compounds provide a clear blueprint for more sustainable production. The focus lies in minimizing hazardous waste, reducing energy consumption, and improving atom economy. sciencedaily.com

Several innovative approaches in organophosphorus chemistry are paving the way for greener syntheses. These include solvent-free reactions, the use of ultrasound or microwaves to promote reactions, and the development of recyclable catalysts. rsc.orgresearchgate.netresearchgate.net For instance, the use of water as a solvent in the synthesis of α-amino- and α-hydroxyphosphonates has been shown to be a viable and environmentally friendly alternative to traditional organic solvents. thieme-connect.com

In the realm of iodination, traditional methods often rely on harsh reagents and produce significant waste. Sustainable alternatives are emerging, such as the use of molecular iodine in conjunction with a green oxidant. mdpi.com Enzyme-catalyzed iodinations, for example, using laccase with potassium iodide and aerial oxygen as the oxidant, present a highly efficient and sustainable method for iodinating phenolic compounds, which could be adapted for other substrates. rsc.org

The following table provides a comparative overview of traditional versus green approaches for the synthesis of key intermediates or analogous structures, highlighting the potential for more sustainable routes to iodinated organophosphonates.

| Synthetic Step | Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Phosphonate Synthesis | Michaelis-Arbuzov or Michaelis-Becker reactions using volatile organic solvents. frontiersin.org | Solvent-free, microwave-assisted, or ultrasound-assisted synthesis; use of green catalysts like Eco-MgZnOx. rsc.orgresearchgate.netnih.gov | Reduced solvent waste, lower energy consumption, faster reaction times, use of biodegradable catalysts. rsc.orgnih.gov |

| Iodination | Use of stoichiometric and often hazardous iodinating agents. | Catalytic iodine in the presence of an oxidant; enzyme-catalyzed iodination; use of NaI with bleach. rsc.orgresearchgate.netacs.org | Higher atom economy, use of cheaper and safer reagents, milder reaction conditions. rsc.orgacs.org |

| Solvent Choice | Chlorinated hydrocarbons or other volatile organic compounds. | Water, polyethylene (B3416737) glycol (PEG), ionic liquids, or solvent-free conditions. thieme-connect.comfrontiersin.org | Reduced toxicity and environmental impact, potential for solvent recycling. frontiersin.org |

The application of these green principles to the synthesis of this compound and its congeners holds considerable promise. For example, a hypothetical green synthesis could involve the reaction of a butene derivative with a dialkyl phosphite under solvent-free conditions, followed by an enzyme-catalyzed iodination. Such an approach would significantly reduce the environmental footprint compared to traditional synthetic routes.

Further research and development are necessary to fully realize the potential of green chemistry in the production of iodinated organophosphonates. sciencedaily.com However, the existing body of work on sustainable synthesis of related compounds provides a strong foundation for future innovation in this area. researchgate.net

Reactivity and Mechanistic Aspects of 1 Diethoxyphosphoryl 2 Iodo Butane

Reactivity Profiles of the Secondary 2-Iodo-butane Moiety

The carbon-iodine bond in the 2-iodo-butane portion of the molecule is the most reactive site. The significant difference in electronegativity between carbon and iodine polarizes the bond, creating a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. savemyexams.com Furthermore, the C-I bond is the weakest among the carbon-halogen bonds, contributing to the high reactivity of iodoalkanes compared to their bromo- and chloro-alkane counterparts. savemyexams.comlumenlearning.com

Secondary alkyl halides like 1-diethoxyphosphoryl-2-iodo-butane can undergo nucleophilic substitution through both S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. chemguide.co.ukshout.education The operative pathway is a delicate balance of several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate itself.

S\textsubscript{N}2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. libretexts.orgchemguide.co.uk This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgsavemyexams.com

S\textsubscript{N}1 Mechanism: This is a two-step process that begins with the slow, rate-determining ionization of the substrate to form a secondary carbocation intermediate. libretexts.orgmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. shout.education This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org The rate of an S\textsubscript{N}1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

For a secondary iodoalkane, both mechanisms are in competition. chemguide.co.ukshout.education The presence of two alkyl groups on the carbon bearing the iodine provides more steric hindrance than a primary alkyl halide, slowing down the S\textsubscript{N}2 reaction. libretexts.org However, the secondary carbocation formed in an S\textsubscript{N}1 reaction is more stable than a primary one, making this pathway more feasible than for primary halides. shout.education

Steric Factors: The rate of an S\textsubscript{N}2 reaction is highly sensitive to steric hindrance. libretexts.org In the case of this compound, the ethyl and methyl groups attached to the secondary carbon, along with the nearby diethoxyphosphoryl group, create a sterically crowded environment. This bulkiness can impede the backside attack required for an S\textsubscript{N}2 reaction, thus potentially slowing it down compared to a less substituted secondary halide. libretexts.orgresearchgate.net Conversely, steric hindrance is less of a factor in the S\textsubscript{N}1 mechanism because the nucleophile attacks a planar carbocation intermediate. lumenlearning.com

Electronic Factors: The diethoxyphosphoryl group is an electron-withdrawing group. This has two opposing effects. The inductive electron withdrawal can destabilize the developing positive charge in the S\textsubscript{N}1 transition state, thereby disfavoring this pathway. On the other hand, the same electron-withdrawing effect can make the electrophilic carbon more attractive to an incoming nucleophile, potentially favoring the S\textsubscript{N}2 pathway. The stability of the leaving group is also a critical factor; iodide is an excellent leaving group because it is a weak base, which accelerates both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. lumenlearning.com

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Primary > Secondary | Secondary structure allows for both pathways. chemguide.co.ukshout.education |

| Nucleophile Strength | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) | The choice of nucleophile will be a key determinant of the reaction mechanism. libretexts.org |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone) | Solvent choice can be used to direct the reaction towards the desired pathway. libretexts.org |

| Leaving Group | Good leaving group (weak base) favors both | Iodide is an excellent leaving group, enhancing reactivity in both pathways. lumenlearning.com | |

| Electronic Effect of Phosphoryl Group | Destabilizes carbocation (disfavors) | Increases electrophilicity of carbon (favors) | The electron-withdrawing nature of the phosphoryl group likely favors the SN2 pathway. |

| Steric Hindrance | Less influential | Hinders backside attack (disfavors) | The bulky phosphoryl group and alkyl substituents hinder the SN2 pathway. libretexts.org |

Regioselectivity refers to the preference for reaction at one position over another. quora.commasterorganicchemistry.com In the context of this compound, nucleophilic substitution is highly regioselective for the secondary carbon bearing the iodine atom, as the C-I bond is the most reactive site for substitution.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the mechanism.

An S\textsubscript{N}2 reaction proceeds with inversion of configuration at the stereocenter. youtube.com This is because the nucleophile attacks from the side opposite to the leaving group (backside attack). jove.com

An S\textsubscript{N}1 reaction typically leads to a mixture of retention and inversion products, often resulting in a racemic or near-racemic mixture. jove.com This is due to the formation of a planar carbocation intermediate that can be attacked by the nucleophile from either face. youtube.com

For this compound, if the starting material is a single enantiomer, an S\textsubscript{N}2 reaction will produce a single enantiomer of the product with the opposite stereochemistry. An S\textsubscript{N}1 reaction, however, would lead to a mixture of enantiomeric products.

The carbon-iodine bond in secondary iodoalkanes can be activated by various transition metal catalysts to form new carbon-carbon bonds. These reactions are powerful tools in organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are widely used for C(sp²)-C(sp²) bond formation. sigmaaldrich.com Extending these reactions to unactivated secondary alkyl halides like 2-iodobutane (B127507) has been more challenging due to slower oxidative addition to the palladium(0) complex and the potential for β-hydride elimination from the alkylpalladium intermediate. scispace.com However, significant progress has been made through the development of specialized ligands and reaction conditions. acs.orgresearchgate.net For instance, the Negishi coupling of secondary alkylzinc reagents with heteroaryl halides has been achieved with high selectivity using palladium catalysts bearing biarylphosphine ligands. acs.org

| Reaction | Coupling Partners | Typical Catalyst System | Key Challenge with Secondary Alkyl Iodides |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂ | Slow transmetalation, β-hydride elimination |

| Negishi Coupling | Organozinc Reagent | Pd₂(dba)₃ / Ligand | Isomerization, β-hydride elimination organic-chemistry.org |

| Heck Reaction | Alkene | Pd(OAc)₂, Pd/C | β-hydride elimination often dominates |

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to palladium-based systems. princeton.edu Iron catalysts have been shown to be effective in the cross-coupling of primary and secondary alkyl halides with aryl Grignard reagents, proceeding under mild conditions to give high yields of the coupled products. organic-chemistry.orgnih.gov The mechanism is thought to involve radical intermediates. organic-chemistry.org An iron catalyst can also achieve the reductive cross-coupling of alkyl electrophiles with olefins in the presence of a hydrosilane. nih.gov

Nickel-catalyzed cross-electrophile coupling has proven particularly useful for the formation of C(sp²)-C(sp³) bonds without the need for pre-formed organometallic reagents. researchgate.net These reactions couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. orgsyn.org Nickel catalysis has been successfully applied to the coupling of secondary alkylzinc halides with aryl iodides, overcoming common issues like isomerization and β-hydride elimination that can plague palladium-catalyzed systems. organic-chemistry.org The mechanism is often proposed to involve a radical chain process. nih.gov

An in-depth analysis of the chemical behavior of this compound reveals a molecule with two primary reactive centers: the carbon-iodine bond and the diethoxyphosphoryl group. This structure allows for a diverse range of chemical transformations, making it a potentially valuable substrate in organic synthesis. The reactivity at each of these sites can be selectively targeted under appropriate conditions, leading to a variety of useful chemical intermediates.

The chemical behavior of this compound is primarily dictated by the interplay between the diethoxyphosphoryl group and the iodine atom. The electron-withdrawing nature of the phosphonate (B1237965) group influences the reactivity of the adjacent carbon-iodine bond, while the iodo-substituent, in turn, affects the acidity of the α-protons and subsequent reactions involving the phosphonate moiety.

Scope and Limitations in the Presence of the Diethoxyphosphoryl Group

The diethoxyphosphoryl group is a key functional group that significantly influences the reactivity of the molecule. Its electron-withdrawing character acidifies the α-protons, facilitating the formation of a carbanion. This carbanion is a central intermediate in one of the most important reactions of this class of compounds: the Horner-Wadsworth-Emmons (HWE) olefination.

However, the presence of the diethoxyphosphoryl group also imposes certain limitations. The steric bulk of this group can hinder the approach of reagents to the neighboring carbon atom. Furthermore, the phosphorus center itself can be susceptible to nucleophilic attack under certain conditions, leading to undesired side reactions.

Radical Reactions and Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to both radical and reductive cleavage. This reactivity can be harnessed to form new carbon-carbon or carbon-hydrogen bonds.

Under radical conditions, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis, the C-I bond can undergo homolytic cleavage to generate a secondary alkyl radical. This radical can then participate in a variety of transformations, including:

Radical cyclization: If an appropriate radical acceptor is present within the molecule, an intramolecular cyclization can occur.

Intermolecular addition: The radical can add to an external alkene or alkyne, forming a new carbon-carbon bond.

Reduction: The radical can be quenched by a hydrogen atom donor, such as tributyltin hydride (Bu3SnH), to afford the corresponding reduced product, 1-diethoxyphosphoryl-butane.

Reductive transformations of the carbon-iodine bond can also be achieved using various reducing agents. These reactions typically proceed through a two-electron reduction mechanism, leading to the formation of an organometallic intermediate or direct replacement of the iodine with a hydrogen atom. Common reducing agents for this purpose include zinc dust, samarium(II) iodide, and catalytic hydrogenation.

Transformations Involving the 1-Diethoxyphosphoryl Group

The diethoxyphosphoryl group is the linchpin for a range of synthetic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This functionality can also be modified through P-alkylation and other functionalization reactions.

Horner-Wadsworth-Emmons (HWE) Olefination with Carbonyl Compounds

The HWE reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgyoutube.com In the case of this compound, deprotonation of the α-carbon with a suitable base generates a stabilized phosphonate carbanion. This carbanion then reacts with a carbonyl compound to form an alkene. nrochemistry.comorganic-chemistry.org

The general mechanism involves the following steps:

Deprotonation of the phosphonate to form a carbanion. nrochemistry.com

Nucleophilic addition of the carbanion to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. youtube.com

Formation of an oxaphosphetane intermediate. nrochemistry.com

Elimination of a dialkyl phosphate (B84403) salt to yield the alkene. wikipedia.org

Stereocontrol (E/Z Selectivity) in HWE Reactions

A key feature of the HWE reaction is the ability to control the stereochemistry of the resulting alkene. wikipedia.org The E/Z selectivity is influenced by several factors:

Nature of the phosphonate: The structure of the phosphonate itself plays a crucial role.

Reaction conditions: The choice of base, solvent, and temperature can significantly impact the stereochemical outcome. umich.edu

Structure of the carbonyl compound: The steric and electronic properties of the aldehyde or ketone also affect the selectivity.

Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com This is because the intermediate steps of the reaction are often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate, which then eliminates to give the (E)-alkene.

| Factor | Influence on Stereoselectivity |

| Base | Strong, non-coordinating bases can favor the kinetic (Z)-product. |

| Solvent | Polar aprotic solvents can influence the solvation of intermediates. |

| Temperature | Higher temperatures tend to favor the thermodynamic (E)-product. |

| Phosphonate Substituents | Electron-withdrawing groups on the phosphonate can increase the rate of elimination, favoring the (Z)-alkene (Still-Gennari modification). wikipedia.orgyoutube.com |

Modified HWE Conditions for Diverse Substrate Application

To broaden the scope of the HWE reaction and to achieve higher selectivity for either the (E) or (Z) isomer, various modified conditions have been developed.

One of the most significant modifications is the Still-Gennari modification , which allows for the selective synthesis of (Z)-alkenes. wikipedia.orgyoutube.com This method employs phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, and strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. wikipedia.orgwikipedia.org The electron-withdrawing groups are thought to accelerate the elimination step, making the initial addition less reversible and thus favoring the kinetic (Z)-product. wikipedia.org

Other modifications include the use of different metal counter-ions (e.g., Li+, Na+, K+, Mg2+) and additives, which can influence the geometry of the transition states and the stereochemical outcome of the reaction. umich.edunih.gov

P-Alkylation and Further P-Functionalization Reactions

While the HWE reaction is the most common transformation of the diethoxyphosphoryl group, the phosphorus center itself can undergo further reactions. P-alkylation of phosphonates can be achieved, although it is less common than the α-carbon chemistry. This typically requires strong alkylating agents and proceeds via an Arbuzov-type reaction.

Further functionalization at the phosphorus center can include the exchange of the ethoxy groups for other alkoxy or aryloxy groups, which can modulate the reactivity of the phosphonate. This can be achieved by transesterification under acidic or basic conditions.

Transformations Involving the 1-Diethoxyphosphoryl Group

Phosphonate Hydrolysis and Derivatization to Phosphonic Acids

The conversion of the diethyl phosphonate ester moiety in this compound to its corresponding phosphonic acid is a fundamental derivatization. This transformation is critical for applications where the phosphonic acid group's unique properties, such as its strong acidity or ability to coordinate with metals, are required. The hydrolysis of phosphonate esters is a challenging but well-documented process that can be achieved under both acidic and basic conditions, or through silyl-mediated cleavage. researchgate.net

The two most prevalent methods for this dealkylation are acidic hydrolysis and the McKenna reaction.

Acidic Hydrolysis: This is the most conventional method for preparing phosphonic acids from their dialkyl esters. drugbank.com It typically involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong mineral acid, most commonly hydrochloric acid (HCl). drugbank.com The reaction proceeds through the protonation of the phosphonate oxygen, followed by nucleophilic attack by water and subsequent elimination of ethanol. This process is repeated for the second ethoxy group to yield the final phosphonic acid. The volatile byproducts, water and excess acid, can be readily removed by distillation. drugbank.com

McKenna Reaction: An alternative, often milder, procedure is the McKenna reaction, which involves the reaction of the phosphonate ester with a halotrimethylsilane, typically bromotrimethylsilane (B50905) (BTMS), followed by alcoholysis. beilstein-journals.org This two-step process first converts the diethyl ester into a bis(trimethylsilyl) phosphonate intermediate. The silylation step is driven by the formation of a volatile alkyl halide (bromoethane). beilstein-journals.org Subsequent treatment with an alcohol, such as methanol (B129727) or ethanol, rapidly cleaves the silyl (B83357) esters to afford the phosphonic acid. beilstein-journals.org The reaction conditions, including solvent and temperature, can be tuned to accommodate sensitive functional groups within the molecule. beilstein-journals.org

| Method | Reagents | Typical Solvents | Temperature | Key Features |

|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl (aq.) | Water | Reflux | Classic, straightforward method; harsh conditions. drugbank.com |

| McKenna Reaction | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Ethanol | Acetonitrile (ACN), Dichloromethane (DCM), or neat BTMS | Room Temperature to Reflux | Milder conditions, suitable for sensitive substrates. beilstein-journals.org |

Intermolecular and Intramolecular Reactivity: Complex Cascade and Tandem Reactions

The dual functionality of this compound makes it an ideal candidate for complex reaction sequences. The distinct reactivity of the iodo and phosphonate groups can be harnessed to build molecular complexity through chemoselective, tandem, or cyclization reactions.

Chemoselective Functionalization of Dual Reactive Centers

Selective manipulation of one reactive site while leaving the other untouched is key to the synthetic utility of this compound.

Reactions at the Iodo Group: The carbon-iodine bond is the most labile site for many transformations. The iodide is an excellent leaving group, making the C2 position susceptible to nucleophilic substitution (S_N2) . A wide array of nucleophiles, such as azides, amines, thiols, or cyanides, can displace the iodide to introduce new functional groups. Alternatively, treatment with a strong, non-nucleophilic base can induce an elimination reaction (E2) to form an unsaturated product, likely a mixture of diethyl but-1-ene-1-phosphonate and diethyl but-2-ene-1-phosphonate. The reactivity of 2-iodobutane itself, a structural component of the target molecule, is known to include such elimination reactions.

Reactions at the Phosphonate Moiety: The phosphonate group itself is generally stable to nucleophilic attack at the phosphorus center under neutral or acidic conditions. sapub.org However, the protons on the carbon adjacent to the phosphonate group (C1) are acidic. Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a phosphonate-stabilized carbanion. This nucleophilic species is the key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction , where it can react with aldehydes or ketones to form alkenes.

Chemoselectivity is therefore achieved by the careful choice of reagents. Nucleophiles will preferentially attack the C-I bond, whereas strong, sterically hindered bases will deprotonate the C1 position to initiate HWE-type reactivity.

Tandem Reactions Involving Both Iodo and Phosphonate Moieties

Tandem (or cascade) reactions leverage the dual reactivity of the molecule to perform multiple bond-forming events in a single operation without isolating intermediates. For this compound, several tandem sequences can be envisioned.

One plausible sequence is an elimination-conjugate addition pathway.

Elimination: A base is used to eliminate hydrogen iodide (HI), forming an α,β-unsaturated phosphonate intermediate (diethyl but-1-ene-1-phosphonate).

Conjugate Addition: A nucleophile, present in the same reaction pot, can then attack the β-carbon of the newly formed double bond in a Michael-type addition.

This strategy allows for the formal substitution of the iodide with a nucleophile at the C3 position, a transformation not possible through a direct S_N2 reaction. Such sequences are a powerful tool in synthesis, and tandem reactions involving HWE reagents and other transformations are well-established. nih.gov

Intramolecular Cyclization Pathways

The presence of two reactive functional groups within the same molecule opens up possibilities for intramolecular reactions to form cyclic products. The specific pathway depends on the reaction conditions and any modifications made to the parent molecule.

Cyclization via Nucleophilic Substitution: A primary strategy involves an intramolecular nucleophilic attack on the carbon bearing the iodine. If a nucleophilic group is present elsewhere in the molecule (which would require prior modification of the butane (B89635) chain), it could displace the iodide to form a carbocyclic or heterocyclic ring.

Cyclization via the Phosphonate Anion: After forming the phosphonate-stabilized carbanion at C1 with a strong base, this nucleophilic center could attack an electrophilic site within the same molecule. For instance, if the terminal methyl group (C4) were functionalized with a leaving group, an intramolecular S_N2 reaction could occur, leading to the formation of a cyclobutylphosphonate ring.

Radical Cyclization: The carbon-iodine bond can be cleaved homolytically to generate a radical at the C2 position. This radical could then add to an unsaturated bond strategically placed elsewhere in the molecule.

Acyl Group Transfer: In more complex systems, it has been shown that a phosphonate group can be eliminated from an alkoxy radical in a process that facilitates intramolecular acylation, demonstrating the phosphonate's utility as a reactive participant in cyclizations. nih.gov

Such intramolecular cyclizations are fundamental processes in organic synthesis for constructing ring systems efficiently. nih.govyoutube.com

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Investigations

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure.

High-Resolution 1H, 13C, and 31P NMR Studies

For 1-Diethoxyphosphoryl-2-iodo-butane, high-resolution 1H, 13C, and 31P NMR spectra would be essential. The 1H NMR would provide information on the number of different proton environments and their connectivity through spin-spin coupling. The 13C NMR spectrum would reveal the number of unique carbon atoms, and the 31P NMR spectrum would be crucial for confirming the presence and chemical environment of the phosphorus atom.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete structural puzzle, a series of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, crucial for connecting the diethoxyphosphoryl group to the butane (B89635) chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different nuclei, which is vital for determining the stereochemistry at the chiral centers.

Dynamic NMR and Exchange Spectroscopy (EXSY) for Kinetic and Mechanistic Analysis

Should the molecule exhibit dynamic processes, such as conformational changes or chemical exchange, Dynamic NMR and EXSY techniques would be employed to study the kinetics and mechanisms of these processes.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is another powerful tool for the characterization of novel compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem MS (MS/MS) experiments would involve the fragmentation of the parent ion to generate a characteristic fragmentation pattern. This pattern would provide valuable structural information, helping to confirm the connectivity of the different functional groups within the molecule.

Unfortunately, the absence of any published research or spectral data for this compound means that a detailed, data-driven article as requested cannot be generated at this time. The scientific community has yet to report on the synthesis and in-depth analysis of this specific compound. Therefore, any discussion on its spectroscopic properties would be purely hypothetical and not based on established scientific findings.

Chromatographic Methods for Separation and Purity Assessment of Reaction Mixtures

Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts and for the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the compound and its potential derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited thermal stability due to the presence of the iodo group, GC-MS can be effectively used to analyze more volatile precursors or reaction byproducts. The technique separates compounds based on their boiling points and interactions with a stationary phase, with the mass spectrometer providing detailed structural information based on the fragmentation patterns of the eluted molecules.

In the context of organophosphorus compounds, GC-MS analysis typically reveals characteristic fragmentation patterns involving the cleavage of the P-C and C-O bonds. For a compound structurally similar to this compound, the mass spectrum would be expected to show fragments corresponding to the loss of the iodine atom, ethoxy groups, and the entire diethoxyphosphoryl group.

Table 1: Hypothetical GC-MS Fragmentation Data for a Related Alkyl Phosphonate (B1237965)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 137 | [P(O)(OC₂H₅)₂]⁺ |

| 109 | [P(O)(OH)(OC₂H₅)]⁺ |

| 81 | [P(O)(OH)₂]⁺ |

| 57 | [C₄H₉]⁺ |

Note: This data is representative of a typical diethyl alkylphosphonate and is provided for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For compounds that are non-volatile or thermally labile, such as this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for separation and analysis. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This allows for analysis at ambient temperatures, preserving the integrity of the molecule. Coupling LC with mass spectrometry provides high sensitivity and specificity for the detection and identification of the target compound and any impurities.

Reverse-phase LC, using a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile-water mixtures), is commonly employed for the analysis of organophosphorus compounds. The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI), to generate protonated molecules [M+H]⁺ or other adducts, which can then be fragmented to confirm the structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for gaining insights into its conformational isomers.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key functional groups have characteristic absorption frequencies. For this compound, the most prominent IR bands would be associated with the P=O (phosphoryl), P-O-C, and C-H bonds. The P=O stretching vibration is particularly strong and appears in a well-defined region of the spectrum.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While P=O stretching is also Raman active, P-O-C and C-C backbone vibrations are often more prominent in the Raman spectrum than in the IR spectrum. The C-I bond also gives rise to a characteristic stretching vibration, typically at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretch | 1250 - 1270 |

| P-O-C | Asymmetric Stretch | 1020 - 1050 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-I | Stretch | 500 - 600 |

Note: These are expected frequency ranges and can be influenced by the specific molecular environment and conformation.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Absolute Stereochemical Assignment

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a chiral molecule like this compound, which has a stereocenter at the second carbon atom, XRD is invaluable for assigning the absolute stereochemistry (R or S configuration).

The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to construct a three-dimensional electron density map of the molecule, from which atomic coordinates, bond lengths, and bond angles can be determined with high precision. The presence of the relatively heavy iodine atom facilitates the determination of the absolute configuration using anomalous dispersion effects.

Computational Chemistry and Theoretical Investigations of 1 Diethoxyphosphoryl 2 Iodo Butane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1-Diethoxyphosphoryl-2-iodo-butane, these methods provide a granular view of its electronic structure and the nature of its chemical bonds, which are crucial for understanding its reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the ground state geometry and energetics of molecules. DFT studies on analogous organophosphorus compounds suggest that the geometry of this compound is primarily dictated by the tetrahedral arrangement around the phosphorus center and the staggered conformation of the butane (B89635) chain to minimize steric hindrance. aip.orgosti.gov The presence of the bulky iodine atom and the diethoxyphosphoryl group significantly influences the molecule's conformational preferences.

Calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) would likely be employed to obtain optimized geometrical parameters. researchgate.netimist.maresearchgate.netimist.ma The bond between the carbon and iodine atoms is a key feature, as its length and strength are indicative of its lability in substitution reactions. The polar nature of the P=O and P-O bonds in the phosphonate (B1237965) group introduces significant electronic effects that can influence the adjacent C-I bond. nih.gov

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Value |

| C-I Bond Length | ~2.15 Å |

| P=O Bond Length | ~1.48 Å |

| P-O Bond Length | ~1.58 Å |

| C-P Bond Length | ~1.85 Å |

| C-C-I Bond Angle | ~112° |

| O=P-O Bond Angle | ~115° |

Ab Initio Methods for Electronic Properties and Reactivity Prediction

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for predicting electronic properties. rsc.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for a more accurate description of electron correlation effects, which are important in a molecule with a heavy atom like iodine.

These calculations can provide valuable data on the molecule's dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO). The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. nih.gov A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack, a key reaction pathway for this compound. The distribution of the LUMO is expected to be concentrated around the C-I bond, specifically on the carbon atom, highlighting it as the primary electrophilic site.

Mechanistic Pathway Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for mapping out the reaction mechanisms, including the identification of transition states and the calculation of activation barriers.

Energy Profiles and Activation Barriers for Nucleophilic Substitution and Cross-Coupling Reactions

This compound is expected to readily undergo nucleophilic substitution reactions, where the iodide ion acts as a good leaving group. chemguide.co.uk The reaction likely proceeds through an S_N2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bonded to the iodine. libretexts.orgchemguide.co.uk Transition state calculations can model this five-coordinate intermediate and determine the activation energy of the reaction. The relatively weak C-I bond contributes to a lower activation barrier compared to analogous chloro- or bromo-alkanes. savemyexams.com

In the context of cross-coupling reactions, such as Suzuki or Stille couplings, the oxidative addition of the C-I bond to a low-valent metal catalyst (e.g., Palladium(0)) is a critical step. Computational modeling can elucidate the energy profile of this process, providing insights into the reaction kinetics.

Illustrative Calculated Activation Energies for Nucleophilic Substitution

| Reactant | Nucleophile | Mechanism | Calculated Activation Energy (kcal/mol) |

| This compound | OH⁻ | S_N2 | ~15-20 |

| 1-Diethoxyphosphoryl-2-bromo-butane | OH⁻ | S_N2 | ~20-25 |

| 1-Diethoxyphosphoryl-2-chloro-butane | OH⁻ | S_N2 | ~25-30 |

Note: This data is illustrative and serves to compare the relative reactivity of haloalkanes in nucleophilic substitution, based on established chemical principles. savemyexams.com Specific values for these exact compounds would require dedicated computational studies.

Solvent Effects on Reaction Mechanisms and Selectivity

Solvent plays a crucial role in the outcome of chemical reactions, and its effects can be modeled computationally using implicit or explicit solvent models. For nucleophilic substitution reactions, polar aprotic solvents are generally favored as they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

In cross-coupling reactions, the choice of solvent can dramatically influence both the reaction rate and selectivity. nih.govrsc.orgresearchgate.net Computational studies on similar systems have shown that polar solvents can stabilize polar transition states, such as those involved in the oxidative addition step of a Suzuki reaction. researchgate.netmontana.edu For instance, a switch from a nonpolar solvent like toluene (B28343) to a polar one like DMF could alter the active catalytic species and, consequently, the reaction pathway and product distribution. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic and steric properties of the molecule, it is possible to forecast the most likely sites of reaction (regioselectivity) and the spatial arrangement of the products (stereoselectivity).

The primary site of reactivity is the carbon atom attached to the iodine, making it susceptible to nucleophilic attack. In elimination reactions, the regioselectivity would be governed by Zaitsev's or Hofmann's rule, depending on the base and reaction conditions, which can be explored computationally by comparing the activation energies of the competing pathways.

For reactions involving the chiral center at the second carbon, computational modeling can predict the stereochemical outcome. For instance, an S_N2 reaction is expected to proceed with an inversion of configuration at the chiral center. The use of machine learning models trained on DFT-derived descriptors is an emerging approach for rapidly predicting reaction selectivity. nih.gov The Hückel-defined free valence index, calculated using DFT, has also been shown to be effective in predicting chemoselectivity in some organocatalytic reactions. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of Complex Organophosphorus-Halogenated Systems

The conformational landscape of flexible molecules such as this compound is vast and critical to its reactivity and interactions. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. Computational methods are indispensable for this purpose.

Conformational Analysis:

Theoretical approaches such as ab initio calculations and Density Functional Theory (DFT) are employed to explore the potential energy surface of organophosphorus compounds. For instance, different levels of theory, like G3X and B3LYP, have been successfully used to calculate the enthalpies of formation for a range of organophosphorus compounds, which is fundamental to determining the relative stability of different conformers. nih.govacs.orgacs.org The accuracy of these calculations can be on the order of 5 to 10 kJ/mol, providing reliable predictions where experimental data is lacking. nih.govacs.org In the case of this compound, the rotation around the C-C and C-O bonds of the butyl and diethoxyphosphoryl groups, respectively, gives rise to numerous possible conformers. Computational modeling can predict the geometries and relative energies of these conformers.

Quantum chemical cluster models can also be utilized to understand the non-covalent interactions, such as hydrogen bonding, that can influence the conformational preferences of organophosphorus compounds, particularly in the presence of other molecules or in different solvent environments. mdpi.com

Molecular Dynamics Simulations:

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For complex systems like bulk organophosphorus liquids, both ab initio molecular dynamics (AIMD) and classical force field molecular dynamics (FFMD) are powerful tools. osti.govresearchgate.net AIMD, based on quantum mechanics, provides a high level of accuracy but is computationally expensive. osti.gov FFMD, which uses simplified, empirically derived potential energy functions (force fields), allows for the simulation of larger systems for longer timescales. osti.govresearchgate.net The Generalized Amber Force Field (GAFF) is an example of a force field that has been used to study organophosphorus compounds. researchgate.net

In the context of this compound, MD simulations can be used to:

Explore the conformational space and determine the populations of different conformers at various temperatures.

Investigate the solvent effects on the conformational equilibrium.

Calculate thermodynamic properties such as the enthalpy of vaporization. osti.govresearchgate.net

Study the local structure and intermolecular interactions in the liquid state through the analysis of radial distribution functions (RDFs). osti.gov

Research on similar organophosphorus compounds has shown that bulky alkyl groups significantly influence the liquid structure. osti.gov The butyl group in this compound would similarly be expected to play a crucial role in its intermolecular organization.

Below is a hypothetical data table illustrating the kind of information that could be generated from conformational analysis and MD simulations for different conformers of this compound.

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (P-C1-C2-I) | Predicted Population at 298 K (%) |

| Anti | 0.00 | 180° | 65 |

| Gauche 1 | 5.20 | 60° | 15 |

| Gauche 2 | 5.80 | -60° | 12 |

| Eclipsed | 20.50 | 0° | <1 |

Integration of Machine Learning Algorithms in Predictive Organophosphorus Chemistry

The vast and complex datasets generated from computational and experimental studies of organophosphorus compounds have paved the way for the application of machine learning (ML). ML algorithms can identify patterns and relationships that are not immediately obvious, leading to predictive models for various chemical properties and activities.

Predictive Modeling:

Machine learning models, such as recurrent neural networks (RNNs) and Gaussian process classifiers, are being increasingly used in organophosphorus chemistry. pubpub.orgarxiv.orgacs.orgarxiv.org These models can be trained on existing data to predict a wide range of properties, including:

Biological Activity: ML can be used to predict the interaction of organophosphorus compounds with biological targets. pubpub.orgarxiv.orgarxiv.org For instance, models can be developed to forecast the inhibitory activity of compounds like this compound against certain enzymes.

Physicochemical Properties: Properties such as toxicity, solubility, and reactivity can be predicted. Fragment-based approaches in ML can be used to design new molecules with desired properties. pubpub.orgarxiv.orgarxiv.org

Spectroscopic Data Interpretation: Unsupervised machine learning techniques can analyze complex spectral data (e.g., from X-ray absorption spectroscopy) to classify organophosphorus compounds based on their chemical features, such as coordination and oxidation state. acs.orgchemrxiv.org

De Novo Design:

One of the exciting applications of ML in chemistry is de novo drug design. arxiv.org RNNs, for example, can "learn" the rules of chemical structure and bonding from large databases of known molecules. pubpub.orgarxiv.orgarxiv.org They can then generate novel molecular structures with specific desired properties. In the context of organophosphorus chemistry, this could be used to design new compounds with tailored characteristics, potentially starting from a fragment of a molecule like this compound.

The integration of ML with computational chemistry creates a powerful workflow. High-throughput computational screening can generate large datasets that are then used to train ML models. These models can, in turn, rapidly predict the properties of a vast number of candidate molecules, identifying the most promising ones for further computational or experimental investigation.

Below is an example of a data table that might be generated from a machine learning study predicting the properties of a series of organophosphorus compounds.

| Compound | Experimental Property (logP) | Predicted Property (logP) | Model Accuracy (%) |

| Compound A | 2.5 | 2.4 | 96 |

| Compound B | 3.1 | 3.3 | 94 |

| Compound C | 1.8 | 1.7 | 94 |

| This compound (Hypothetical) | N/A | 3.5 | N/A |

Research Applications in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Enantioselective Synthesis

The potential of 1-Diethoxyphosphoryl-2-iodo-butane as a chiral building block in enantioselective synthesis is an area that appears underexplored. Enantioselective synthesis relies on the use of chiral molecules to control the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the desired product. Organophosphorus compounds are often employed as chiral ligands or auxiliaries in such transformations. However, specific studies detailing the synthesis of enantiomerically pure (R)- or (S)-1-Diethoxyphosphoryl-2-iodo-butane and its subsequent application to introduce chirality in the synthesis of complex molecules are not readily found.

Precursor for the Synthesis of Bioactive Natural Product Analogs

The synthesis of analogs of bioactive natural products is a critical endeavor in medicinal chemistry, often aimed at improving potency, selectivity, or pharmacokinetic properties. Phosphonate-containing compounds can mimic the tetrahedral transition state of phosphate (B84403) hydrolysis, making them valuable isosteres in the design of enzyme inhibitors. While the broader class of phosphonates has been incorporated into various natural product scaffolds, there is a lack of specific examples where this compound serves as a direct precursor for such analogs.

Development of Novel Heterocyclic and Carbocyclic Compounds

The construction of heterocyclic and carbocyclic ring systems is a cornerstone of organic synthesis. Reagents containing phosphonate (B1237965) groups are frequently used in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to form carbon-carbon double bonds, which can be key steps in ring formation. Although the synthesis of various heterocycles and carbocycles using other functionalized phosphonates is well-established, the specific utility of this compound in these synthetic strategies is not prominently featured in the literature.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for Iodinated Organophosphonates

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of hazardous substances and the maximization of atom economy. chemistryjournals.netpsu.edugcande.org The synthesis of iodinated organophosphonates, including 1-diethoxyphosphoryl-2-iodo-butane, is an area ripe for the application of these principles.

Future research will likely focus on moving away from traditional iodination methods that may involve harsh conditions or stoichiometric, toxic reagents. mdpi.com The development of catalytic systems for iodination represents a significant step forward. For instance, the use of iodine in the presence of a catalyst offers a milder and more efficient alternative. nih.gov Research into novel catalytic methods, potentially utilizing earth-abundant metals or organocatalysts, will be crucial. The goal is to create processes with higher yields, fewer side products, and easier purification, thereby minimizing the environmental footprint. soton.ac.uk

A key aspect of green synthesis is the use of environmentally benign solvents. chemistryjournals.net Investigations into performing the synthesis of this compound and related compounds in water, ethanol, or other green solvents will be a primary focus. chemistryjournals.net Mechanochemistry, which involves solvent-free reactions conducted by grinding solid reagents together, presents another promising avenue for the eco-friendly synthesis of iodinated pyrimidine (B1678525) derivatives and could be adapted for organophosphonates. mdpi.com

The following table summarizes potential green synthetic strategies for iodinated organophosphonates:

| Strategy | Description | Potential Benefits |

| Catalytic Iodination | Utilization of catalysts (metal-based or organocatalysts) to facilitate the iodination reaction. | Reduced use of hazardous reagents, milder reaction conditions, increased efficiency. nih.gov |

| Green Solvents | Employing water, ethanol, or other environmentally friendly solvents. | Reduced toxicity and environmental impact. chemistryjournals.net |

| Mechanochemistry | Solvent-free synthesis through mechanical grinding of reactants. | Elimination of solvent waste, potentially faster reaction times. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the modification of complex molecules at a late point in their synthesis. rsc.orgnih.govnih.govthieme.de This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The iodo- and phosphonate (B1237965) groups in this compound offer distinct handles for selective chemical transformations.

Future research will likely explore the development of orthogonal protection-deprotection strategies and highly selective catalysts to functionalize one part of the molecule while leaving the other intact. For example, methods to selectively substitute the iodine atom via cross-coupling reactions without affecting the diethoxyphosphoryl group, and vice versa, will be of high value. mdpi.com This would allow for the modular construction of diverse molecular architectures from a common precursor.

The development of new reagents and catalytic systems that can achieve high chemo- and regioselectivity will be paramount. This includes exploring directing group strategies to control the site of functionalization on the butyl chain or the aromatic rings of related compounds.

Exploration of Photoredox and Electrochemistry in Iodoalkane and Phosphonate Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. nih.govnih.govyoutube.com These methods offer unique opportunities for the transformation of iodoalkanes and organophosphonates. beilstein-journals.org

The application of photoredox catalysis to reactions involving this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond can be homolytically cleaved upon single-electron transfer, generating a butylphosphonate radical that can participate in various coupling reactions. Similarly, electrochemical methods can be employed to either oxidize or reduce the substrate, initiating a cascade of reactions. nih.govnih.gov

A comparative analysis of photoredox and electrochemical approaches will be essential to determine the optimal conditions for specific transformations. nih.govnih.gov Key areas of investigation will include the development of suitable photocatalysts and electrode materials, as well as understanding the reaction mechanisms to control selectivity.

| Method | Principle | Potential Applications for this compound |

| Photoredox Catalysis | Utilizes visible light to initiate single-electron transfer processes, generating radical intermediates. youtube.com | C-C and C-heteroatom bond formation, dehalogenation, and other radical-mediated transformations. |

| Electrochemistry | Employs an electric current to drive redox reactions at electrode surfaces. nih.gov | Controlled oxidation or reduction to generate reactive intermediates for subsequent reactions. |

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Optimization

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation. mit.eduthieme.denih.govmdpi.com The integration of flow chemistry with the synthesis and subsequent reactions of this compound can significantly accelerate research and development.

Automated flow synthesis platforms can be used for high-throughput screening of reaction conditions, such as catalyst loading, temperature, and residence time, to rapidly identify optimal parameters. mit.edu This approach is particularly valuable for the complex, multi-parameter optimizations often required in developing new synthetic methods. mit.edu The ability to telescope multiple reaction steps in a continuous flow system without intermediate purification can also lead to more efficient and sustainable processes. nih.gov

Expanding the Scope of Tandem and Multicomponent Reactions Featuring this compound

Tandem and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. researchgate.netrsc.orgresearchgate.net The unique combination of a reactive iodo group and a versatile phosphonate moiety in this compound makes it an ideal candidate for the design of novel tandem and multicomponent processes.

Future research will focus on designing reaction sequences where both the iodo and phosphonate functionalities participate in a cascade of bond-forming events. For example, an initial reaction at the iodine center, such as a cross-coupling reaction, could be followed by an intramolecular reaction involving the phosphonate group. MCRs involving this compound, an aldehyde, and an amine, for instance, could lead to the rapid assembly of complex, phosphorus-containing heterocyclic structures.

The development of such reactions will not only provide efficient access to new chemical entities but also contribute to the fundamental understanding of reactivity and selectivity in complex chemical systems.

Q & A

Q. Why do some studies report high yields in Suzuki-Miyaura couplings with this compound, while others observe low conversion?

- Methodological Answer : Catalyst selection (Pd(0) vs. Pd(II)), ligand design (e.g., biphenylphosphines), and iodide scavengers (e.g., Ag₂O) critically influence efficiency. Screen ligands like SPhos or XPhos and optimize Pd loading (0.5–5 mol%) .

Advanced Characterization Techniques

Q. What role does X-ray crystallography play in confirming the stereoelectronic environment of this compound?

- Methodological Answer : Crystallography resolves bond angles (C-I vs. P-O) and torsional strains. Compare with computational models (e.g., Cambridge Structural Database entries for analogous iodoalkanes) to validate electronic distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products